molecular formula C8H12O3 B8370528 2,3-Di(2-hydroxyethyl)furan

2,3-Di(2-hydroxyethyl)furan

Cat. No. B8370528
M. Wt: 156.18 g/mol
InChI Key: IGXAEZGHUPJLMO-UHFFFAOYSA-N
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Patent
US07872031B2

Procedure details

A solution of 2,3-di(carboxymethyl)furan (35 mmol) in THF (400 mL) is cooled to 0° C. and treated with BH3.THF (174 mmol) over 10 minutes, and stirred for an additional 20 minutes at 0° C. before warming to room temperature overnight. The crude reaction is poured over saturated aqueous NaHCO3 and extracted with ethyl acetate. The organic layer is dried and concentrated to give 2,3-di(2-hydroxyethyl)furan.
Quantity
35 mmol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
174 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[CH2:10][C:11](O)=[O:12])(O)=[O:2].B.C1COCC1.C([O-])(O)=O.[Na+]>C1COCC1>[OH:2][CH2:1][CH2:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[CH2:10][CH2:11][OH:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
35 mmol
Type
reactant
Smiles
C(=O)(O)CC=1OC=CC1CC(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
174 mmol
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 20 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before warming to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OCCC=1OC=CC1CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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